![molecular formula C12H10F2O2 B2743396 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2167122-34-9](/img/structure/B2743396.png)
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core substituted with a 3,5-difluorophenyl group and a carboxylic acid group. This compound is part of a class of molecules known for their unique three-dimensional structures, which can enhance the pharmacokinetic profiles of drug-like compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the formation of the bicyclo[11One common method involves the cyclopropanation of α-allyldiazoacetates to form a 3-aryl bicyclo[1.1.0]butane intermediate, which is then reacted with difluorocarbene to yield the desired difluorobicyclo[1.1.1]pentane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical reactions, such as those induced by visible light.
Common Reagents and Conditions
Common reagents for these reactions include difluorocarbene for the formation of the bicyclo[1.1.1]pentane core, and various oxidizing and reducing agents for modifying the carboxylic acid group .
Major Products
Major products from these reactions include substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for various applications .
Applications De Recherche Scientifique
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This can enhance binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Uniqueness
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which can provide distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its difluorophenyl group and carboxylic acid functionality offer unique opportunities for further functionalization and application in various fields .
Propriétés
IUPAC Name |
3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-8-1-7(2-9(14)3-8)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGZYPYWBBJQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
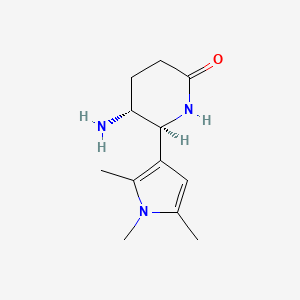
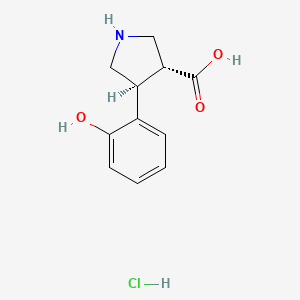
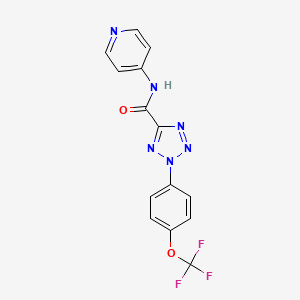
![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)
![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)
![5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2743325.png)

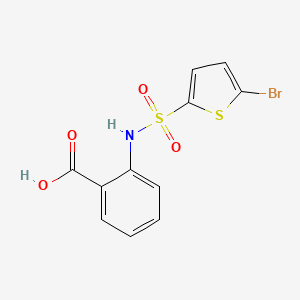
![1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2743330.png)
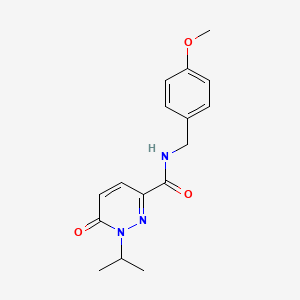
![1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one](/img/structure/B2743334.png)
![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)

